molecular formula C19H23N5OS B15168894 Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B15168894
M. Wt: 369.5 g/mol
InChI Key: JBYPNWVCHPAXEG-UHFFFAOYSA-N
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Description

The compound Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- features a triazinoindole core fused with a 1,2,4-triazine ring, substituted at position 5 with a methyl group. The acetamide backbone is modified with an N-cyclohexyl-N-methyl group and a thioether linkage to the triazinoindole moiety.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-23(13-8-4-3-5-9-13)16(25)12-26-19-20-18-17(21-22-19)14-10-6-7-11-15(14)24(18)2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3

InChI Key

JBYPNWVCHPAXEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(C)C4CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, typically starting with the preparation of the triazinoindole core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

Scientific Research Applications

Potential Applications

Due to its unique properties, Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is suitable for various applications:

  • Drug Discovery and Development: The compound's structure suggests it could play a significant role in these fields.
  • Material Science The compound is being explored as a component in material engineering applications .
  • Pharmaceuticals and Agrochemicals: Potential applications in these fields are also being explored.

Chemical Reactivity and Synthesis

The chemical reactivity of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is attributed to functional groups like amide and thioether, enabling it to participate in various reactions, showcasing its versatility in synthetic organic chemistry. Synthesis typically involves multi-step organic synthesis techniques, requiring careful control of reaction conditions to optimize yield and purity.

Biological Activities and Interaction Studies

Preliminary studies indicate promising biological activities for Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-, with its structural components suggesting potential pharmacological effects. Interaction studies, including receptor binding assays and enzyme inhibition assays, are crucial to understanding its interactions with biological targets, providing insights into potential therapeutic applications and safety. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Compound Name Substituents on Acetamide Nitrogen Key Properties Reference
Target Compound N-cyclohexyl-N-methyl Enhanced lipophilicity due to bulky cyclohexyl group -
N-(4-Fluorophenyl) analog 4-Fluorophenyl Electron-withdrawing fluorine may improve binding affinity; purity 95% (LCMS)
N-(4-Bromophenyl) analog (Compound 26) 4-Bromophenyl Bromine increases molecular weight and steric bulk; purity 95%
N-(3-ethoxypropyl) analog 3-Ethoxypropyl Ether linkage enhances solubility; molecular formula C19H25N5O2S

Key Insight : Bulky substituents like cyclohexyl (target compound) or bromophenyl (Compound 26) may improve target selectivity by steric complementarity, while polar groups like ethoxypropyl enhance aqueous solubility .

Modifications to the Triazinoindole Core

Compound Name Triazinoindole Modification Impact Reference
Target Compound 5-Methyl Methyl group stabilizes the triazinoindole ring via steric protection -
8-Bromo analog (Compound 25) 8-Bromo Bromine introduces halogen bonding potential; purity 95%
Oxazole-integrated analogs Oxazole moiety at triazinoindole Exhibits α-amylase inhibition (IC50 < 10 µM)

Key Insight : Halogenation (e.g., 8-bromo in Compound 25) can enhance binding to hydrophobic enzyme pockets, while heterocyclic additions (e.g., oxazole) expand pharmacological scope .

Thioether Linkage and Aryl Group Diversity

Compound Name Thioether-Linked Aryl Group Notable Data Reference
Target Compound None (direct triazinoindole linkage) Simplified structure with reduced synthetic complexity -
N-(2-nitrophenyl) analog 2-Nitrophenyl Electron-withdrawing nitro group alters electronic density; confirmed via ¹H NMR (δ 10.79 ppm for -NH)
N-(6-nitrobenzothiazol-2-yl) analog 6-Nitrobenzothiazolyl Extended π-system for potential intercalation; molecular weight 451.48 g/mol

Key Insight : Nitro groups (e.g., in Compound 6b and ) may enhance redox activity but could increase toxicity. Benzothiazole derivatives (e.g., ) show promise in targeting nucleic acid structures.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-cyclohexyl-N-methyl derivatives of triazinoindole acetamides?

  • Methodological Answer : The synthesis typically involves coupling a triazinoindole-thioacetic acid intermediate with substituted anilines or amines. For example, a similar compound (N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) was synthesized via carbodiimide-mediated coupling using reagents like EDCI or DCC, followed by purification via column chromatography (petroleum ether/EtOAc mixtures) . Key steps include controlling stoichiometry, reaction time (6–8 hours), and solvent systems (DMF or ethanol with triethylamine as a catalyst) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the triazinoindole core (δ 8.36 ppm for triazole protons) and acetamide groups (δ 2.0–2.5 ppm for methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C19H13N7O3S2: 451.482) . Infrared (IR) spectroscopy identifies functional groups like C=O (1671–1682 cm⁻¹) and C-S (1254–1303 cm⁻¹) .

Q. How does pH affect the stability of this compound during storage?

  • Methodological Answer : Stability studies on analogous triazinoindole derivatives indicate susceptibility to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Neutral pH (6–8) and inert atmospheres (N₂) are recommended for long-term storage. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., N-cyclohexyl vs. N-aryl groups) influence bioactivity?

  • Methodological Answer : Substituents on the acetamide nitrogen significantly modulate biological activity. For instance, N-cyclohexyl groups enhance lipophilicity and membrane permeability, as seen in TLR4 ligands where cyclohexyl derivatives (e.g., compound 43) showed selective binding over aryl-substituted analogs. Computational docking (Glide SP scoring) and logP calculations (via ChemAxon) can predict bioavailability .

Q. How can conflicting synthetic yields (e.g., 31% vs. >50%) be resolved?

  • Methodological Answer : Low yields often arise from side reactions (e.g., thioether oxidation or incomplete coupling). Optimization strategies include:

  • Using anhydrous solvents (DMF or THF) to suppress hydrolysis.
  • Adding catalytic Cu(OAc)₂ (10 mol%) to accelerate coupling efficiency .
  • Employing microwave-assisted synthesis to reduce reaction time and improve purity .

Q. What experimental approaches identify molecular targets (e.g., TLR4) for this compound?

  • Methodological Answer : Target identification involves:

  • In vitro assays : TLR4 reporter cell lines (HEK-Blue hTLR4) to measure NF-κB activation .
  • Competitive binding studies : Fluorescence polarization assays with FITC-labeled LPS.
  • Proteomics : SILAC-based affinity purification to isolate interacting proteins .

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